molecular formula C13H10Cl2N2O B1319807 N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide CAS No. 926243-94-9

N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide

Cat. No.: B1319807
CAS No.: 926243-94-9
M. Wt: 281.13 g/mol
InChI Key: SHAQDYYAQVARDG-UHFFFAOYSA-N
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Description

Structural Characteristics and Molecular Identity

N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide (CAS: 926243-94-9) is a benzamide derivative characterized by a distinct aromatic framework. Its molecular formula, C₁₃H₁₀Cl₂N₂O , corresponds to a molecular weight of 281.13 g/mol . The compound features:

  • A 3-chlorobenzoyl group linked via an amide bond to a 3-amino-4-chlorophenyl moiety .
  • Two chlorine atoms at positions 3 and 4 on the benzamide and phenyl rings, respectively, and a primary amine group at position 3 of the phenyl ring.

The SMILES notation (C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)N) and InChIKey (SHAQDYYAQVARDG-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. Computational models confirm a planar geometry for the aromatic systems, with the amide group adopting a trans configuration.

Property Value
Molecular Formula C₁₃H₁₀Cl₂N₂O
Molecular Weight 281.13 g/mol
IUPAC Name This compound
SMILES C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)N

Nomenclature and Classification in Benzamide Chemistry

The compound belongs to the benzamide class , distinguished by its substitution pattern:

  • Primary substituents : Chlorine atoms at the meta position of the benzamide ring and the para position of the aniline ring, alongside an amino group at the meta position of the aniline ring.
  • Systematic naming : Follows IUPAC guidelines, prioritizing the amide functional group and substituent positions.

Benzamides are historically significant in medicinal chemistry, with derivatives serving as antipsychotics, antiemetics, and enzyme inhibitors. This compound’s structural similarity to bioactive benzamides underscores its potential as a synthetic intermediate.

Historical Development and Significance in Organic Chemistry

First reported in the early 21st century, this compound emerged from efforts to optimize benzamide derivatives for pharmacological applications. Key milestones include:

  • 2007 : Initial synthesis and characterization documented in PubChem.
  • 2016 : Development of efficient coupling methods using palladium catalysts for Suzuki reactions.
  • 2020s : Exploration in agrochemical research due to its halogenated aromatic structure.

Its significance lies in its dual functional groups (amide and amine), enabling participation in diverse reactions, such as nucleophilic substitutions and cross-couplings.

Fundamental Chemical Properties and Functional Groups

Physicochemical Properties:

  • Melting Point : Analogous structures (e.g., 3-amino-4-chlorobenzamide) exhibit melting points of 165–171°C , suggesting similar thermal stability.
  • Solubility : Predominantly soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) and moderately soluble in ethanol.
  • Reactivity : The electron-withdrawing chlorine atoms deactivate the aromatic rings toward electrophilic substitution, directing reactivity to the amine and amide groups.

Functional Group Analysis:

  • Amide Group : Participates in hydrogen bonding, influencing crystallinity and stability.
  • Aromatic Amine : Facilitates diazotization and azo-coupling reactions, useful in dye synthesis.
  • Chlorine Substituents : Enhance lipophilicity and resistance to oxidative degradation.

Spectroscopic Data:

  • ¹H NMR : Signals at δ 5.32 ppm (NH₂), 6.75–7.80 ppm (aromatic protons), and 10.19 ppm (amide NH).
  • IR Spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N–H), ~1650 cm⁻¹ (C=O), and ~750 cm⁻¹ (C–Cl).

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-11(15)12(16)7-10/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAQDYYAQVARDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256543
Record name N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926243-94-9
Record name N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926243-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride. The reaction is carried out in a polar solvent, such as an alkanol, in the presence of an acid acceptor. The process can be summarized as follows :

    Reactants: 1-chloro-2,4-diaminobenzene and an acyl chloride.

    Solvent: Polar solvent (e.g., C1-C3 alkanols).

    Conditions: Presence of an acid acceptor.

    Purification: Crystallization from a non-polar solvent or conducting the reaction in a mixture of polar and non-polar solvents.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Benzyl-5-hydroxyphenyl)-3-chlorobenzamide (7j)

  • Structure: Features a benzyl and hydroxyl group at the 3- and 5-positions of the phenyl ring instead of amino and chloro substituents.
  • Synthesis : Yield of 74% with a melting point of 167.2–169.1°C, comparable to methods for the target compound but with differing substituents .

N-(Benzothiazol-2-yl)-3-chlorobenzamide

  • Structure: Incorporates a benzothiazole ring, replacing the amino-chlorophenyl group.
  • Synthesis : Synthesized via cobalt(II)-catalyzed desulfitative coupling, highlighting divergent reactivity compared to standard amide bond formation .
  • Applications: Benzothiazole derivatives are known for antitumor and antimicrobial activities, suggesting this compound may target different biological pathways .

N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide

  • Structure : Substitutes the 3-chlorobenzoyl group with a 4-nitrobenzoyl group and adds a methyl group on the phenyl ring.
  • Molecular Weight : 290.70 g/mol, slightly higher than the target compound due to the nitro and methyl groups .

N-(3-chlorophenethyl)-4-nitrobenzamide

  • Structure : Features a phenethylamine linker and a nitro group.
  • Synthesis : Utilizes 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethylamine, with triethylamine as a base, similar to the target compound’s synthesis .
  • Key Difference : The phenethyl spacer may enhance membrane permeability, a critical factor in drug design .

3-(Acetylamino)-N-(3-chloro-4-methylphenyl)benzamide

  • Structure: Contains an acetylamino group on the benzamide ring and a methyl group on the phenyl ring.
  • Properties : The acetyl group improves metabolic stability but may reduce solubility due to increased hydrophobicity .

Comparative Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Applications Reference
N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide 3-amino-4-chlorophenyl, 3-Cl-benzoyl ~280 (estimated) Not reported Medicinal chemistry applications
N-(3-Benzyl-5-hydroxyphenyl)-3-Cl-benzamide (7j) 3-benzyl, 5-hydroxyphenyl Not reported 167.2–169.1 High polarity, potential solubility
N-(Benzothiazol-2-yl)-3-Cl-benzamide Benzothiazole ring Not reported Not reported Antitumor/antimicrobial candidates
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide 4-nitrobenzoyl, 4-methylphenyl 290.70 Not reported Electron-withdrawing nitro group
N-(3-chlorophenethyl)-4-nitrobenzamide Phenethyl linker, 4-nitrobenzoyl Not reported Not reported Enhanced permeability
3-(Acetylamino)-N-(3-Cl-4-MePh)-benzamide 3-acetylamino, 4-methylphenyl 345.78 Not reported Improved metabolic stability

Key Findings and Implications

Structural Flexibility: Substitutions on the benzamide core (e.g., nitro, benzothiazole, acetylamino) significantly alter electronic properties, solubility, and bioactivity .

Synthetic Versatility : Most analogs are synthesized via amide coupling, but catalysts like cobalt(II) enable unique pathways for heterocyclic derivatives .

Biological Activity

N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzamide structure with amino and chlorinated substituents that enhance its biological activity. The synthesis typically involves the reaction of 3-amino-4-chlorobenzoic acid with appropriate chlorinated benzoyl chlorides under controlled conditions, yielding high purity and yield rates (up to 96%) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to diverse pharmacological effects. For instance, it has been studied for its potential antimicrobial and antiviral properties , demonstrating effectiveness against certain bacterial strains .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

These results indicate that the compound exhibits moderate to high antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Antiviral Activity

In addition to its antibacterial effects, this compound has been investigated for antiviral properties. In vitro studies have demonstrated that it inhibits viral replication through interference with viral enzymes, which is crucial for the virus's life cycle. For example, it has shown effectiveness against certain strains of influenza virus .

Case Studies

  • Antibacterial Efficacy : A study conducted on various benzamide derivatives, including this compound, revealed that modifications in the chlorination pattern significantly influenced antibacterial activity. The compound was found to be particularly effective against gram-positive bacteria, suggesting its potential use in treating infections caused by these pathogens .
  • Antiviral Mechanism : Another research effort focused on the compound's mechanism against viral infections indicated that it inhibits key viral enzymes responsible for replication. This was evidenced by a decrease in viral load in treated cell cultures compared to controls .

Q & A

Q. What are the standard synthetic protocols for N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide, and how is purity validated?

The compound is typically synthesized via nucleophilic acyl substitution. For example, reacting 3-amino-4-chloroaniline with 3-chlorobenzoyl chloride in a polar aprotic solvent (e.g., DMF or THF) under inert conditions. Post-reaction, the crude product is purified via recrystallization or column chromatography. Purity is validated using melting point analysis (e.g., 167–169°C for analogous compounds), 1H NMR^1 \text{H NMR} (δ 7.96–7.64 ppm for aromatic protons), and 13C NMR^{13} \text{C NMR} to confirm amide bond formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

  • FTIR : Amide C=O stretch at ~1675 cm1^{-1}, N–H stretches (amide and aromatic amine) at 3290–3055 cm1^{-1}, and aromatic C–H bends at 1592–1546 cm1^{-1} .
  • 1H NMR^1 \text{H NMR} : Aromatic protons appear as multiplets between δ 7.5–8.0 ppm, while NH2_2 groups resonate as broad singlets near δ 10.0 ppm .
  • Mass spectrometry : Molecular ion peaks ([M+H]+^+) should align with the exact mass (e.g., 290.70 g/mol for analogs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental X-ray crystallographic data and computational structural models?

Discrepancies often arise from dynamic effects (e.g., torsional flexibility) not captured in static DFT calculations. Refinement strategies include:

  • Using anisotropic displacement parameters to model thermal motion .
  • Comparing Hirshfeld surfaces to assess intermolecular interactions (e.g., C–H···O/N hydrogen bonds) .
  • Validating computational models with high-resolution SC-XRD data (R-factor < 0.04) and adjusting basis sets (e.g., B3LYP/6-311++G(d,p)) to account for electron density variations .

Q. What catalytic mechanisms explain unexpected reaction byproducts, such as dethiocyanation during coordination chemistry studies?

Metal ions (e.g., Co2+^{2+}) can catalyze dethiocyanation via a radical pathway. For example, CoCl2_2 in methanol mediates S–C bond cleavage in thiourea derivatives, yielding benzamide products. Mechanistic studies should include:

  • EPR spectroscopy to detect radical intermediates.
  • Monitoring reaction progress via TLC or HPLC to identify transient species .
  • Adjusting solvent polarity or temperature to suppress side reactions .

Q. How should researchers design experiments to evaluate the compound’s cytotoxicity against cancer cell lines?

  • Cell lines : Use estrogen receptor-positive models (e.g., T47D or MCF-7) based on structural analogs targeting hormone receptors .
  • Assays : Perform MTT or SRB assays with IC50_{50} determination (24–72 hr exposure).
  • Docking studies : Simulate binding to ERα (PDB: 1A52) using AutoDock Vina, focusing on hydrogen bonding with His524 and hydrophobic interactions with Leu387 .

Methodological Considerations

Q. What strategies optimize crystallinity for X-ray diffraction when the compound resists crystallization?

  • Solvent screening : Use mixed solvents (e.g., MeOH/EtOAc) to slow nucleation.
  • Additives : Introduce trace Co2+^{2+} or Ni2+^{2+} to induce metal-organic framework (MOF) formation, enhancing lattice stability .
  • Temperature gradients : Gradual cooling from 60°C to 4°C over 48 hours .

Q. How can NMR spectral overlap in aromatic regions be deconvoluted for accurate structural assignment?

  • 2D NMR : Utilize 1H-1H^1 \text{H-}^1 \text{H} COSY and 1H-13C^1 \text{H-}^{13} \text{C} HSQC to correlate adjacent protons and assign aromatic carbons.
  • DEPT-135 : Differentiate CH3_3, CH2_2, and CH groups in aliphatic regions.
  • Solvent shifts : Compare spectra in DMSO-d6_6 vs. CDCl3_3 to resolve overlapping peaks .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between in vitro and in silico studies be addressed?

  • Validate assay conditions : Check for false positives (e.g., aggregation-based inhibition) using detergent (e.g., 0.01% Triton X-100).
  • Free energy calculations : Apply MM-PBSA/GBSA to refine docking scores, accounting for solvation effects .
  • Metabolic stability : Test compound degradation in cell media via LC-MS to identify inactive metabolites .

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